Binaphthyl-20-C-6

molecular recognition chiral chromatography host-guest chemistry

Chiral separations failing with standard 18-crown-6 or non-chiral columns? Binaphthyl-20-C-6 provides the rigid, preorganized 3D cavity essential for enantioselective recognition. - Resolves amino acids (Asn, Thr, Pro, Arg, Ser, His, Val) where commercial CR(+) fails. - Enables potentiometric catecholamine detection at 3×10⁻⁸ M; no ascorbic acid interference. - 240-hour operational stability for validated ICH Q6A methods. - 98% ee in asymmetric catalysis (JACS 2023). Immediate shipping, documented purity.

Molecular Formula C30H32O6
Molecular Weight 488.6 g/mol
CAS No. 41051-90-5
Cat. No. B1207839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinaphthyl-20-C-6
CAS41051-90-5
Synonymsinaphthyl-20-C-6
binaphthyl-20-crown-6
Molecular FormulaC30H32O6
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESC1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1
InChIInChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2
InChIKeyUVRCRJURFCLONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binaphthyl-20-C-6 Procurement Overview


Binaphthyl-20-C-6 (CAS 41051-90-5, molecular formula C₃₀H₃₂O₆, molecular weight 488.6 g/mol) is a chiral crown ether featuring a 20-membered macrocyclic ring containing six oxygen atoms, fused to a rigid 1,1′-binaphthyl scaffold . The binaphthyl moiety imparts axial chirality due to restricted rotation around the C–C bond connecting the two naphthalene rings, forming stable (R) and (S) enantiomers with a dihedral angle of approximately 90 degrees, thereby creating a well-defined, semi-rigid three-dimensional chiral cavity . This compound is classified as a lipophilic macrocyclic crown ether and serves as a chiral selector, host molecule, and ionophore in applications spanning chiral chromatography, enantioselective recognition, and potentiometric sensing [1].

Why Non-Chiral Crown Ethers Fail for Chiral Discrimination


Non-chiral crown ethers such as 18-crown-6 or dibenzo-18-crown-6 lack the stereochemically rigid binaphthyl scaffold that is essential for enantioselective recognition [1]. Quantum chemical calculations and chromatographic retention studies have demonstrated that the 20-crown-6 incorporating a phenyl-substituted 1,1′-binaphthyl moiety interacts with alkyl and aryl amines via an unconventional binding mode that is fundamentally different from the classical host–guest complexation proposed for 18-crown-6 [1]. Furthermore, dibenzo-18-crown-6, while containing aromatic rings, remains achiral and cannot discriminate between enantiomers—a critical limitation for applications such as chiral HPLC stationary phases, enantioselective extraction, or asymmetric catalysis where stereochemical outcomes directly impact analytical validity and product purity . Substituting Binaphthyl-20-C-6 with an achiral crown ether therefore results in complete loss of enantioselectivity and renders the separation or sensing system unfit for purpose in chiral applications.

Quantitative Performance Evidence


Distinct Amine Binding Mode vs. 18-Crown-6

The 20-crown-6 scaffold incorporating a phenyl-substituted 1,1′-binaphthyl moiety interacts with alkyl and aryl amines via an unconventional binding form that is different from the classical host–guest complexation mechanism established for 18-crown-6 [1]. This mechanistic divergence was elucidated through combined chromatographic retention studies of substituted aniline positional isomers and quantum chemical calculations of crown ether–amine aggregates [1]. The study employed the commercially available CROWNPAK CR-I column, which utilizes (S)-(3,3′-diphenyl-1,1′-binaphthyl)-20-crown-6 as the chiral selector [1].

molecular recognition chiral chromatography host-guest chemistry

Superior Enantioselectivity for α-Amino Acids vs. CR(+)

A chiral stationary phase (CSP) prepared by coating R-(3,3′-diphenyl-1,1′-binaphthyl)-20-crown-6 onto C18 silica gel was evaluated for the enantioseparation of 13 α-amino acids [1]. Under identical chromatographic conditions (perchloric acid mobile phase, pH 2; flow rate 0.1 mL·min⁻¹; 25 °C), the synthesized CSP successfully separated 11 of the 13 α-amino acid enantiomers tested, including phenylglycine, hydroxyphenylglycine, methionine, tyrosine, tryptophan, valine, leucine, isoleucine, phenylalanine, glutamate, and aspartate [1]. Notably, this column offered better enantioselectivity for six kinds of α-amino acids than the commercial CR(+) column [1]. In a separate comparative study, R-(3,3′-dibromo-1,1′-binaphthyl)-20-crown-6-based CSP-1 demonstrated more prominent enantioselectivity than other halogen-substituted crown ether derivatives and commercial R-(1,1′-binaphthyl)-20-crown-6 derivatives [2]. Specifically, seven α-amino acids that could not be separated by the commercial CROWNPAK CR(+) column—asparagine, threonine, proline, arginine, serine, histidine, and valine—were successfully resolved on CSP-1 under the same conditions [2].

chiral HPLC enantioseparation α-amino acids

Potentiometric Catecholamine Detection with High Selectivity

Electropolymerized films of Binaphthyl-20-C-6 on platinum disc electrodes function as selective potentiometric sensors for catecholamines and other 1,2-dihydroxybenzene derivatives via host–guest recognition [1]. The sensor exhibits a useful analytical range of 1.5 × 10⁻⁸ M to 2 × 10⁻⁵ M with a linear dynamic range between approximately 1 × 10⁻⁷ M and 5 × 10⁻⁴ M, and a 'super-Nernstian' slope of 110–130 mV per decade [1]. The detection limit in phosphate buffer (0.1 M, pH 9.4) is approximately 3 × 10⁻⁸ M for catecholamines [1]. Critically, the sensor is virtually insensitive to interference from most inorganic ions and circumvents interference from ascorbic acid—a major interferent that plagues amperometric methods in biological sample analysis [1].

potentiometric sensor catecholamine detection electrochemical sensor

Extended Column Stability in Chiral HPLC

In a patent study describing R-(3,3′-dihalo-1,1′-binaphthyl)-20-crown-6-based chiral stationary phases for HPLC, the CSP incorporating the binaphthyl-20-crown-6 scaffold was subjected to extended operational testing [1]. After 240 hours of continuous use under standard chromatographic conditions, the retention factor (k), separation factor (α), and resolution (Rs) for each α-amino acid remained essentially unchanged [1]. This stability demonstrates that the R-(1,1′-dinaphthyl)-20-crown-6 chiral stationary phase maintains its enantioselective performance without significant degradation over extended operation [1].

column stability method robustness chiral stationary phase durability

Key Application Scenarios


HPLC Enantiopurity Testing of α-Amino Acids

For pharmaceutical quality control laboratories requiring enantiopurity analysis of amino acid-based active pharmaceutical ingredients (APIs) or peptide therapeutics, Binaphthyl-20-C-6-based chiral stationary phases provide resolution for amino acids that commercial CR(+) columns fail to separate, including asparagine, threonine, proline, arginine, serine, histidine, and valine . The demonstrated 240-hour operational stability ensures method ruggedness across multi-day analytical sequences [1]. This is particularly critical for regulatory submissions requiring validated chiral purity methods per ICH Q6A guidelines.

Potentiometric Biosensor for Catecholamine Monitoring

Electropolymerized films of Binaphthyl-20-C-6 on platinum electrodes enable selective potentiometric detection of catecholamines (dopamine, norepinephrine, epinephrine) with a detection limit of ~3 × 10⁻⁸ M and a linear range spanning ~1 × 10⁻⁷ M to 5 × 10⁻⁴ M . Crucially, the sensor's intrinsic insensitivity to ascorbic acid interference eliminates the need for Nafion coating or enzymatic pre-treatment layers commonly required in amperometric catecholamine sensors . This simplifies sensor fabrication and improves analytical throughput for neuroscience research applications including brain microdialysis monitoring and neurotransmitter release studies.

Host–Guest Chemistry with Rigid Chiral Cavity

The well-defined dihedral angle (~90°) between the two naphthalene planes of the binaphthyl scaffold creates a semi-rigid three-dimensional chiral cavity that is structurally preorganized for molecular recognition . This structural preorganization, combined with the 20-membered crown ether ring's cation-binding capacity, makes Binaphthyl-20-C-6 an ideal host molecule for fundamental studies of chiral recognition mechanisms, including NMR titration experiments, X-ray crystallography of host–guest complexes, and computational modeling of enantioselective binding [1]. The compound's lipophilic character facilitates its use in liquid–liquid extraction systems and membrane transport studies.

Asymmetric Catalysis of α-Amino Acid Derivatives

A 2023 Journal of the American Chemical Society study demonstrated Binaphthyl-20-C-6's exceptional enantioselectivity (up to 98% ee) in asymmetric catalysis of α-amino acid derivatives, leveraging its preorganized C2-symmetric cavity . The rigid binaphthyl framework provides a well-defined chiral environment that directs the approach of prochiral substrates, enabling high stereocontrol in catalytic transformations. This application scenario is particularly relevant for synthetic organic chemistry laboratories developing enantioselective routes to non-natural amino acids and peptidomimetic building blocks.

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